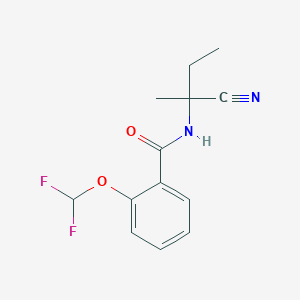![molecular formula C17H19ClF3N3O B2584743 3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one CAS No. 1024353-40-9](/img/structure/B2584743.png)
3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one” is a complex organic molecule. It contains a trifluoromethyl group, a pyridine ring, and a piperazine ring . It’s important to note that the specific properties and applications of this compound may vary depending on its exact structure and the presence of any additional functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperazine rings, the introduction of the trifluoromethyl group, and the formation of the cyclohexenone ring . Specific methods for the synthesis of similar compounds have been described in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a piperazine ring . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, the pyridine ring, and the piperazine ring are all functional groups that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure . These properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibitors
Research on compounds structurally related to the query has identified potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have shown significant activity in enhancing the cerebrospinal fluid concentration of glycine in rats, which could be beneficial for treating disorders like schizophrenia and cognitive impairment (Yamamoto et al., 2016).
Antineoplastic Agents
Studies have also looked into the metabolism of compounds such as flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds in humans can provide insights into their pharmacokinetics and pharmacodynamics, guiding the development of more effective cancer treatments (Gong et al., 2010).
Anticonvulsant Drug Properties
Research into the structural and electronic properties of anticonvulsant drugs, including compounds with pyridazine, triazine, and pyrimidine structures, has provided valuable insights into the molecular basis of their activity. These studies have utilized crystallography and molecular-orbital calculations to explore the interactions that contribute to the pharmacological profiles of these compounds (Georges et al., 1989).
Serotonin Receptor Antagonists
Compounds with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structures have been prepared and tested for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors, revealing potential therapeutic applications in psychiatric and cardiovascular disorders (Watanabe et al., 1992).
Wirkmechanismus
Target of Action
The primary target of the compound 3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound this compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This results in the attenuation of metabolite production, which is dependent on Sfp-PPTase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . The compound has been found to have good bioavailability, as indicated by its in vitro ADME properties and in vivo pharmacokinetic profiles .
Result of Action
The action of this compound results in the thwarting of bacterial growth . This is due to the compound’s ability to attenuate secondary metabolism, which is essential for bacterial cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the investigation of its mechanism of action, or the exploration of its potential uses in various fields .
Biochemische Analyse
Biochemical Properties
This compound has been found to exhibit submicromolar inhibition of bacterial Sfp-PPTase, a type of 4’-Phosphopantetheinyl transferases (PPTases) that catalyze a post-translational modification essential to bacterial cell viability and virulence . It interacts with this enzyme, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Cellular Effects
In cellular contexts, this compound has been found to possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus . It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Molecular Mechanism
At the molecular level, 3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one exerts its effects through its interaction with bacterial Sfp-PPTase . This interaction inhibits the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving Bacillus subtilis . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite at sublethal doses .
Metabolic Pathways
It is known to interact with bacterial Sfp-PPTase, an enzyme involved in a post-translational modification essential to bacterial cell viability and virulence .
Eigenschaften
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c1-11-6-13(9-14(25)7-11)23-2-4-24(5-3-23)16-15(18)8-12(10-22-16)17(19,20)21/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZJIOBCVPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
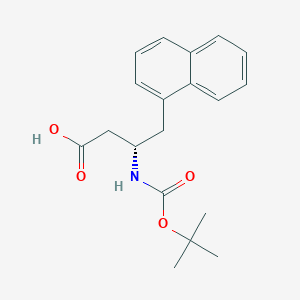


![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)
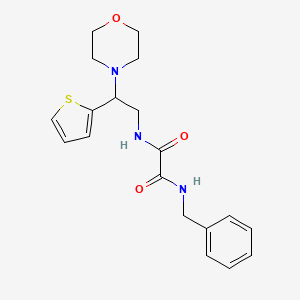
![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)
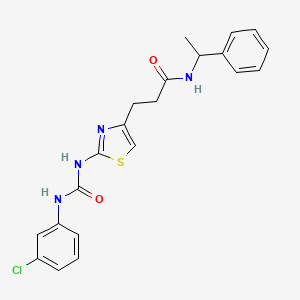
![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)
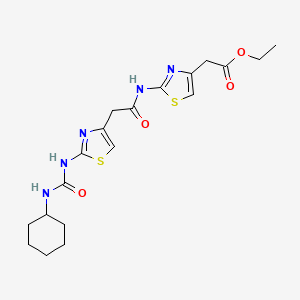

![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)
